![molecular formula C15H11ClINO4 B2885431 2-Chloro-3-iodo-5-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287312-93-8](/img/structure/B2885431.png)
2-Chloro-3-iodo-5-(phenylmethoxycarbonylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Chloro-5-iodobenzoic acid” is an aromatic compound with two different halogens (chlorine and iodine) and a carboxyl group . It is widely used in medicine and organometallic chemistry . The molecular formula is C7H4ClIO2 .
Synthesis Analysis
The synthesis of “2-Chloro-5-iodobenzoic acid” involves several steps . The process starts with methyl 2-aminobenzoate, which undergoes iodination, substitution, a Sandmeyer reaction, and hydrolysis under alkaline conditions . The method is characterized by modification or optimization of process steps and parameters based on traditional iodination, substitution, the Sandmeyer reaction, and hydrolysis .Molecular Structure Analysis
The molecular weight of “2-Chloro-5-iodobenzoic acid” is 282.463 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The synthesis of “2-Chloro-5-iodobenzoic acid” involves iodination, substitution, a Sandmeyer reaction, and hydrolysis . The Sandmeyer reaction is a chemical reaction used to synthesize aryl halides from aryl diazonium salts .Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-5-iodobenzoic acid” is 282.463 . More detailed physical and chemical properties were not found in the sources I retrieved.Safety and Hazards
properties
IUPAC Name |
2-chloro-3-iodo-5-(phenylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClINO4/c16-13-11(14(19)20)6-10(7-12(13)17)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGMXMVZGFTZCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C(=C2)I)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClINO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.